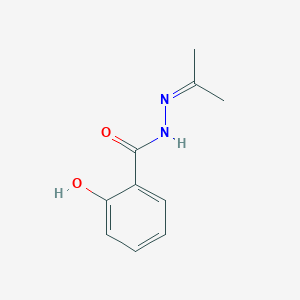

Acetone salicyloylhydrazone

Description

General Overview of Hydrazone Ligand Chemistry

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. The presence of the azomethine group (-C=N-) makes them structurally interesting and highly useful in coordination chemistry. researchgate.net These compounds are typically synthesized through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone. niscpr.res.in

Hydrazone ligands are known for their ability to form stable complexes with a wide range of metal ions. tandfonline.comrsc.org Their coordination versatility is a key feature, as they can act as neutral or, upon deprotonation, as anionic ligands. They can coordinate to metal centers in a monodentate, bidentate, or polydentate fashion, leading to the formation of both mononuclear and polynuclear complexes. researchgate.netacs.org The imine nitrogen and the carbonyl oxygen are common coordination sites. jptcp.comjptcp.com This flexibility in coordination modes allows for the synthesis of metal complexes with varied geometries and properties. researchgate.netnih.gov The resulting metal complexes often exhibit enhanced properties compared to the free ligands or metal ions alone. tandfonline.com

Structural Significance and Synthetic Versatility of Salicyloylhydrazone Scaffolds

Salicyloylhydrazone scaffolds, the family to which acetone (B3395972) salicyloylhydrazone belongs, possess a distinct structural framework that makes them particularly effective as ligands. This scaffold is derived from salicylic (B10762653) acid hydrazide (also known as salicyloylhydrazide) and a carbonyl compound, in this case, acetone. The synthesis is typically a one-step condensation reaction. niscpr.res.in For instance, acetone salicyloylhydrazone (ASH) can be synthesized by refluxing salicyloyl hydrazide with acetone in methanol, yielding a crystalline solid. niscpr.res.in

The key structural features of the salicyloylhydrazone scaffold include:

A phenolic hydroxyl (-OH) group.

An amide (-CONH-) linkage.

An imine (-C=N-) group.

These functional groups provide multiple potential coordination sites (phenolic oxygen, carbonyl oxygen, and imine nitrogen), allowing the ligand to chelate metal ions effectively. scirp.org This multi-point binding capability typically results in the formation of stable, often five- or six-membered, chelate rings when complexed with a metal ion. The presence of these different functional groups also allows for keto-enol tautomerism, which can influence the coordination mode and the properties of the resulting metal complexes.

Evolution of Research Focus on this compound within Coordination Chemistry

Research into this compound (ASH) has led to the synthesis and characterization of numerous transition metal complexes. Early studies focused on establishing the coordination behavior of ASH with various divalent metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). niscpr.res.in These investigations revealed that ASH typically acts as a bidentate or tridentate ligand, coordinating through the phenolic oxygen, carbonyl oxygen, and azomethine nitrogen. niscpr.res.inscirp.org

A notable finding in the synthesis of metal complexes is the in situ formation of this compound. In some reactions, researchers have observed that a different starting hydrazone ligand can transform into this compound in the presence of acetone as a solvent during the synthesis of a metal complex. tandfonline.comresearchgate.net For example, two mononuclear Ni(II) complexes, Ni(C₁₀H₁₂O₂N₂)₂(C₅H₅N)₂₂ and Ni(C₁₀H₁₂O₂N₂)₂(H₂O)₂₂, were synthesized where the ligand was identified as this compound, formed from the starting ligand o-carboxybenzaldehyde salicyloylhydrazone. tandfonline.com

Spectroscopic and structural analyses have been crucial in understanding these complexes. Infrared (IR) spectroscopy shows characteristic shifts in the ν(C=O), ν(C=N), and ν(O-H) bands upon coordination to a metal ion, confirming the participation of these groups in bonding. niscpr.res.injptcp.com X-ray diffraction studies have provided definitive structural evidence, showing, for example, distorted octahedral geometries for several Cu(II), Ni(II), and Co(II) complexes. niscpr.res.intandfonline.com For instance, in Ni(II) complexes, the nickel ion is often coordinated to two imino nitrogens and two carbonyl oxygens from the ASH ligands, with the remaining coordination sites occupied by solvent molecules like water or pyridine (B92270). tandfonline.com

| Complex Formula | Metal Ion | Coordination Geometry | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|

| Ni(ASH)₂(py)₂₂ | Ni(II) | Octahedral | 3.10-3.11 | niscpr.res.intandfonline.com |

| Ni(ASH)₂(H₂O)₂₂ | Ni(II) | Octahedral | 3.10-3.11 | niscpr.res.intandfonline.com |

| [Cu(ASH-H)₂] | Cu(II) | Distorted Octahedral | 1.83-1.91 | niscpr.res.in |

| [Co(ASH-H)₂] | Co(II) | Distorted Octahedral | 4.7-5.2 | niscpr.res.in |

Note: ASH represents the neutral this compound ligand, while ASH-H represents its deprotonated form.

Scope and Objectives of Advanced Investigations on this compound Systems

The foundation of knowledge built from initial synthetic and structural studies has paved the way for more advanced investigations into the functional properties of this compound and its metal complexes. The current scope of research is expanding beyond fundamental coordination chemistry into areas of materials science and catalysis.

Key objectives of ongoing and future research include:

Catalytic Activity : Exploring the potential of this compound metal complexes as catalysts. For example, Ni(II) complexes of ASH have been shown to have catalytic activity in the decomposition of hydrogen peroxide. tandfonline.com Future work aims to design more efficient and selective catalysts for a variety of organic transformations.

Thermal Stability : Investigating the thermal properties of these complexes is important for their potential application in materials science. Studies have shown that complexes like Ni(ASH)₂(py)₂₂ exhibit multi-stage thermal decomposition, and their stability can be influenced by the coordinated solvent molecules. tandfonline.com

DNA Interaction Studies : The ability of metal complexes to bind to DNA is a significant area of research. Studies using UV-Vis titration have demonstrated that Ni(II) complexes of this compound can interact with DNA, suggesting potential for further investigation in biochemical applications. tandfonline.com

Development of Novel Materials : The structural versatility of the this compound ligand allows for the rational design of polynuclear structures and coordination polymers. These materials could possess interesting magnetic, optical, or porous properties.

Advanced investigations will likely continue to employ a combination of experimental techniques, including single-crystal X-ray diffraction for precise structural determination, various spectroscopic methods to probe electronic structure, and detailed kinetic studies to understand catalytic mechanisms.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54009-57-3 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-hydroxy-N-(propan-2-ylideneamino)benzamide |

InChI |

InChI=1S/C10H12N2O2/c1-7(2)11-12-10(14)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14) |

InChI Key |

RFBJJDYPYULWCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1O)C |

Origin of Product |

United States |

Synthetic Methodologies for Acetone Salicyloylhydrazone and Its Metal Coordination Compounds

Ligand Synthesis: Strategic Routes and Optimization

The synthesis of acetone (B3395972) salicyloylhydrazone is primarily achieved through the condensation reaction between salicylic (B10762653) hydrazide and acetone. This reaction forms the core of the ligand's preparation, with various protocols developed to optimize the yield and purity of the final product.

Conventional Condensation Protocols

The conventional synthesis of acetone salicyloylhydrazone involves the direct condensation of salicylic hydrazide with acetone. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by the addition of a small amount of acid. The general reaction is as follows:

Salicylic hydrazide + Acetone → this compound + Water

A typical laboratory procedure involves dissolving salicylic hydrazide in ethanol, followed by the addition of a stoichiometric amount of acetone. The mixture is then refluxed for a period of time, after which the product crystallizes upon cooling. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Salicylic hydrazide | 152.15 | 1 |

| Acetone | 58.08 | 1 |

This method is widely used due to its simplicity and the availability of the starting materials. However, it can be time-consuming and may require significant amounts of solvent.

Emerging Microwave-Assisted Synthetic Pathways

In recent years, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of hydrazones, including this compound. nih.govmdpi.com This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields. nih.govplu.mx

The microwave-assisted synthesis of this compound can be performed by mixing salicylic hydrazide and acetone, sometimes in the presence of a catalyst, and irradiating the mixture in a dedicated microwave reactor. researchgate.net The reaction can often be completed in a matter of minutes, compared to the hours required for conventional refluxing. nih.gov This method is also advantageous in its potential for solvent-free reactions, which aligns with the principles of green chemistry. researchgate.net

| Method | Typical Reaction Time | Key Advantages |

| Conventional Condensation | Hours | Simplicity, readily available equipment |

| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, higher yields, potential for solvent-free conditions |

Design and Preparation of this compound Metal Complexes

This compound is a versatile ligand that can coordinate with a wide range of metal ions to form stable complexes. The design and preparation of these complexes are influenced by several key factors that determine the final structure and properties of the coordination compound.

Exploration of Diverse Metal Ion Precursors in Complexation

A wide variety of metal ions have been successfully complexed with this compound and related hydrazone ligands. The choice of the metal precursor is a critical factor that influences the geometry and coordination number of the resulting complex.

Transition Metals: First-row transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) readily form complexes with this compound. nih.gov These complexes often exhibit interesting magnetic and electronic properties.

Lanthanides: Lanthanide ions, known for their unique luminescent properties, have also been used to synthesize complexes with hydrazone ligands.

Alkali and Alkaline Earth Metals: While less common, alkali and alkaline earth metals can also form complexes with hydrazone ligands, often requiring specific reaction conditions to achieve stable coordination. researchgate.nettaylorandfrancis.com

The metal precursor is typically a salt of the desired metal, such as a chloride, nitrate (B79036), or acetate. The choice of the anion can also influence the coordination environment of the metal ion in the final complex.

Solvent System Influence on Complex Formation

The solvent system plays a crucial role in the synthesis of metal complexes of this compound. The solubility of both the ligand and the metal salt in the chosen solvent is a primary consideration. orientjchem.org Common solvents used for the synthesis of these complexes include ethanol, methanol, and dimethylformamide (DMF). jptcp.comchemistryjournal.net

The coordinating ability of the solvent can also impact the complexation reaction. In some cases, solvent molecules may coordinate to the metal ion, and the ligand must displace these solvent molecules to form the desired complex. The polarity and dielectric constant of the solvent can influence the stability and the rate of formation of the metal complex. The solubility of the final complex in the reaction solvent will also determine whether the product precipitates out of solution or requires further workup to be isolated.

Ligand Transformation Mechanisms During Complexation Reactions

During the complexation reaction, the this compound ligand can sometimes undergo transformations, leading to the formation of unexpected products. These transformations can be influenced by the reaction conditions, the nature of the metal ion, and the solvent used.

One common transformation is hydrolysis , where the hydrazone linkage is cleaved by the presence of water, regenerating the salicylic hydrazide and acetone. nih.govwikipedia.org This is more likely to occur under acidic or basic conditions.

Another potential transformation is cyclization , where the hydrazone ligand undergoes an intramolecular reaction to form a new heterocyclic ring system. researchgate.net This can be promoted by the coordination of the ligand to a metal ion, which can bring reactive groups into close proximity. The nature of the metal ion can play a catalytic role in such cyclization reactions. Careful control of reaction conditions is therefore essential to ensure the desired complex is formed and to minimize the occurrence of these side reactions.

Stoichiometric Control in Complex Synthesis

Detailed research findings have shown that the variation in the stoichiometric ratio of metal ions to hydrazone ligands can lead to the formation of distinct complexes. For instance, in the synthesis of copper(II) complexes with a related aroyl hydrazone, a 1:1 molar ratio of the copper(II) salt to the ligand in the reaction mixture yields a mononuclear complex with the general formula [Cu(L)(NO3)(H2O)]·H2O. nih.gov In this case, one molecule of the ligand coordinates to a single copper ion. However, when the ligand is present in excess, specifically in a 2:1 molar ratio to the copper(II) salt, a different complex, [Cu(L)2], is formed, where two ligand molecules coordinate to the central copper ion. nih.gov

This principle of stoichiometric control is not limited to a single type of metal ion or ligand. Studies on the reactions of various transition metal acetates with salicylidene-N-cyanoacetohydrazone have also revealed the formation of complexes with both 1:1 and 1:2 metal-to-ligand ratios. researchgate.net The specific ratio obtained is dependent on the particular metal ion used in the synthesis, highlighting the nuanced interplay between the identity of the metal center and the stoichiometry of the reaction in determining the final product. researchgate.net

The ability to selectively synthesize complexes with different metal-to-ligand ratios is fundamental for tuning the chemical and physical properties of the resulting coordination compounds. The number of ligand molecules surrounding the metal center directly impacts its coordination number and geometry, which can have significant implications for the compound's electronic, magnetic, and spectroscopic properties.

The following table summarizes the effect of stoichiometric control on the formation of metal complexes with hydrazone ligands, based on published research findings.

| Metal Ion | Ligand | Molar Ratio (Metal:Ligand) | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |

| Copper(II) | Acetylpyridine benzoyl hydrazone | 1:1 | 1:1 ([Cu(L)(NO3)(H2O)]·H2O) | nih.gov |

| Copper(II) | Acetylpyridine benzoyl hydrazone | 1:2 | 1:2 ([Cu(L)2]) | nih.gov |

| Manganese(II) | Salicylidene-N-cyanoacetohydrazone | 1:1 | 1:1 | researchgate.net |

| Cobalt(II) | Salicylidene-N-cyanoacetohydrazone | 1:1 | 1:1 | researchgate.net |

| Nickel(II) | Salicylidene-N-cyanoacetohydrazone | 1:1 | 1:1 | researchgate.net |

| Various Transition Metals | Salicylidene-N-cyanoacetohydrazone | 1:2 | 1:2 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Acetone Salicyloylhydrazone Complexes

Vibrational Spectroscopy for Ligand-Metal Coordination Assessment

Vibrational spectroscopy is a primary tool for determining how a ligand binds to a metal center. By analyzing the vibrational modes of the free ligand and comparing them to those of the metal complex, one can identify the specific atoms involved in coordination.

FT-IR spectroscopy is instrumental in identifying the donor sites of the acetone (B3395972) salicyloylhydrazone ligand that coordinate with a metal ion. The spectrum of the free ligand displays characteristic absorption bands for its functional groups, which often shift upon complexation.

The acetone salicyloylhydrazone ligand possesses several potential donor sites: the phenolic oxygen, the carbonyl oxygen, the imino nitrogen, and the amino nitrogen. The FT-IR spectrum of the free ligand shows a strong band corresponding to the carbonyl stretch (ν(C=O)), a band for the azomethine group (ν(C=N)), and a band for the N-H stretch (ν(N-H)).

Upon complexation with metal ions such as Ni(II), a considerable negative shift in the ν(C=O) band is typically observed. researchgate.net This shift indicates a decrease in the stretching force constant of the C=O bond, which is a direct consequence of the carbonyl oxygen coordinating to the metal ion. researchgate.net Similarly, a shift in the ν(C=N) band to a lower frequency suggests the involvement of the imino nitrogen in the coordination. Conversely, the ν(N-H) stretching frequency often remains unchanged or may shift to a higher frequency, indicating that the amino group is not involved in coordination and that hydrogen bonding may be reduced upon complex formation. researchgate.net

Studies on related salicyloyl hydrazone complexes with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) confirm that the ligand typically coordinates through the carbonyl oxygen and the azomethine nitrogen. nih.govproquest.com

Table 1: Representative FT-IR Spectral Data for this compound and its Metal Complexes (cm⁻¹)

| Vibrational Mode | Free Ligand (Expected) | Metal Complex (Representative Shift) | Inference |

|---|---|---|---|

| ν(O-H) (phenolic) | ~3200 | Absent or Broadened | Deprotonation and coordination of phenolic oxygen |

| ν(N-H) | ~3150 | ~3150 (No significant shift) | N-H group not involved in coordination |

| ν(C=O) (Amide I) | ~1660 | ~1620 (Negative shift) | Coordination via carbonyl oxygen |

| ν(C=N) (Azomethine) | ~1610 | ~1590 (Negative shift) | Coordination via azomethine nitrogen |

| ν(M-O) | Not Present | ~520 | Formation of Metal-Oxygen bond |

While specific Raman spectroscopic studies on this compound are not widely documented in the surveyed literature, this technique serves as a valuable complement to FT-IR. Raman spectroscopy is based on the inelastic scattering of light, and its selection rules differ from those of IR absorption. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in Raman spectra, whereas vibrations that involve a change in the dipole moment are strong in IR.

For this compound complexes, Raman spectroscopy would be particularly useful for observing:

Symmetric Stretching Modes: The symmetric vibrations of the aromatic ring system within the salicyloyl moiety would be expected to produce strong Raman signals.

Low-Frequency Modes: The low-frequency region of the Raman spectrum (typically below 600 cm⁻¹) is especially informative for studying metal-ligand bonds. The direct observation of new bands corresponding to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations would provide unequivocal evidence of coordination. These bands are often weak or obscured in FT-IR spectra.

The carbonyl stretch, which is very strong in the IR spectrum, would also appear in the Raman spectrum, and its shift upon complexation would corroborate the FT-IR findings. pitt.edu

Electronic Absorption and Emission Spectroscopies

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on the nature of the chemical bonding, conjugation, and the geometry of metal complexes.

The UV-Vis spectrum of the this compound ligand in a solvent like ethanol (B145695) or DMSO is characterized by intense absorption bands in the ultraviolet region. These bands are typically assigned to π→π* transitions within the aromatic ring and the C=N-N=C conjugated system, and lower intensity n→π* transitions associated with the lone pair electrons on the oxygen and nitrogen atoms. researchgate.net

Upon coordination with a metal ion, several changes in the electronic spectrum can occur:

Shifts in Intra-ligand Transitions: The π→π* and n→π* bands of the ligand may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift, indicating the involvement of the π-system and heteroatoms in coordination.

Charge-Transfer Bands: New, often intense, bands may appear, which are not present in the spectra of either the free ligand or the metal salt. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions.

d-d Transitions: For complexes with transition metals having d-electrons (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may appear in the visible or near-infrared region. These bands arise from the excitation of electrons between d-orbitals of the metal ion, which are split in energy by the ligand field. The position and number of these d-d bands are highly dependent on the coordination geometry of the metal center. For instance, electronic spectra have been used to suggest square planar geometries for Co(II), Ni(II), and Cu(II) chloride complexes of a related hydrazone, and octahedral geometries for the corresponding sulfate (B86663) complexes. nih.gov

Table 2: Representative Electronic Spectral Data for this compound and a Ni(II) Complex

| Compound | λmax (nm) | Assignment |

|---|---|---|

| This compound (Ligand) | ~290 | π→π* |

| ~330 | n→π* | |

| Ni(ASH)₂(H₂O)₂₂ | ~340 | n→π* (Shifted) |

| ~580 | d-d transition (³A₂g → ³T₁g(F)) |

Note: Data is representative and based on findings for Ni(II) hydrazone complexes. ASH denotes this compound. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While detailed fluorescence studies specifically on this compound complexes are limited, the general principles can be discussed. Salicylaldehyde-based ligands are often fluorescent due to their conjugated aromatic structure.

The fluorescence properties of the ligand can be significantly altered upon complexation with a metal ion. Two common phenomena are:

Fluorescence Quenching: Coordination to a paramagnetic metal ion (like Cu(II) or Co(II)) often leads to quenching of the ligand's fluorescence through energy or electron transfer processes.

Chelation-Enhanced Fluorescence (CHEF): Coordination to a diamagnetic metal ion (like Zn(II) or Al(III)) can lead to a significant enhancement of the fluorescence intensity. This is often attributed to the increased structural rigidity of the ligand upon chelation, which reduces the non-radiative decay pathways and thus favors radiative emission.

Fluorescence studies could therefore be used to probe the interaction of this compound with different metal ions and could form the basis for developing fluorescent sensors.

Magnetic Resonance Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of the free ligand, distinct signals would be expected for the aromatic protons, the N-H proton, the phenolic O-H proton, and the methyl protons of the acetone moiety. The chemical shift of the N-H proton is a key indicator of its environment.

In ¹³C NMR, separate resonances are observed for each unique carbon atom, including the carbonyl carbon, the azomethine carbon, the aromatic carbons, and the methyl carbons. proquest.com The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment.

Upon complexation with a diamagnetic metal ion such as Zn(II), significant changes in the NMR spectrum are expected:

The resonance for the phenolic O-H proton disappears, confirming its deprotonation upon coordination.

The signals for protons and carbons located near the coordination sites (e.g., the N-H proton, the carbonyl carbon, and the azomethine carbon) experience downfield or upfield shifts due to the electronic effects of the metal ion.

These shifts provide conclusive evidence for the coordination sites identified by FT-IR, thus confirming the binding mode of the ligand in solution.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Salicyloyl Hydrazone Ligand

| Carbon Atom | Representative Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~171 |

| C=N (Azomethine) | ~162 |

| Aromatic Carbons | 118 - 155 |

Note: Data is based on the closely related acetone p-amino acetophenone (B1666503) salicyloyl hydrazone. proquest.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone p-amino acetophenone salicyloyl hydrazone |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of this compound and its complexes. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed information about the molecular framework can be obtained.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the salicyloyl group, the imine proton, the N-H proton of the hydrazone moiety, and the methyl protons from the acetone group are observed. The aromatic protons typically appear as multiplets in the downfield region (δ 6.5-8.0 ppm) due to the electron-withdrawing effects of the carbonyl and hydroxyl groups. The phenolic -OH proton signal is often broad and can be found further downfield. The N-H proton signal, also typically broad, appears at a significant downfield shift (δ > 10 ppm) due to hydrogen bonding and its acidic nature. ias.ac.in The methyl protons of the acetone residue are expected to appear as two distinct singlets in the upfield region (δ 2.0-2.5 ppm), confirming the condensation reaction.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the hydrazide group is characteristically observed at a low field (δ > 160 ppm). ias.ac.in Carbons of the aromatic ring resonate in the δ 115-160 ppm range, with the carbon attached to the phenolic hydroxyl group appearing at the lower end of this range. The imine carbon (-C=N-) signal is also found in the downfield region, while the methyl carbons from the acetone moiety are observed at higher fields (δ 20-30 ppm). Upon complexation with a metal ion, shifts in these signals, particularly those of the carbonyl oxygen and the azomethine nitrogen, can confirm the coordination sites of the ligand.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is representative and based on analogous hydrazone structures.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 8.0 (m) | 115 - 140 |

| Aromatic C-O | - | 155 - 160 |

| Phenolic O-H | > 11.0 (s, br) | - |

| Carbonyl C=O | - | > 160 |

| Amide N-H | > 10.0 (s, br) | - |

| Azomethine N=C | - | 145 - 155 |

| Methyl CH₃ | 2.0 - 2.5 (s) | 20 - 30 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for studying species with one or more unpaired electrons. bhu.ac.in This makes it invaluable for characterizing the paramagnetic metal complexes of this compound, such as those involving Cu(II), Co(II), or Mn(II). bhu.ac.innih.gov The ESR spectrum provides detailed insights into the electronic environment, geometry, and the nature of the metal-ligand bond in these complexes. mit.edu

For instance, the ESR spectra of Cu(II) complexes of similar hydrazone ligands have been studied to determine their geometry. nih.gov The calculated g-values (g|| and g⊥) from the anisotropic spectra can distinguish between different coordination environments. A g|| > g⊥ > 2.0023 is typically indicative of a d(x²-y²) ground state, which is common for square planar or tetragonally distorted octahedral Cu(II) complexes. nih.gov The presence of hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), provides further information about the degree of covalency in the metal-ligand bond. The isotropic symmetry observed in the solid-state ESR spectra of some complexes suggests specific electronic distributions around the metal center. nih.gov

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. The analysis of these fragments helps to confirm the presence of different functional groups and their connectivity. Alpha cleavage, the breaking of a bond adjacent to a functional group, is a common fragmentation pathway for ketones and amides. libretexts.orgyoutube.com For this compound, characteristic fragmentation would likely involve:

Alpha cleavage at the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Cleavage of the N-N bond.

Loss of the acetone moiety, (CH₃)₂C=N-.

Fragmentation of the salicyloyl ring, such as the loss of a neutral carbon monoxide (CO) molecule.

The relative abundance of these fragment ions helps piece together the structure of the parent molecule. The most abundant fragment ion in the spectrum is referred to as the base peak. libretexts.org

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Intact ionized molecule |

| [M - 15]⁺ | Loss of a methyl radical (•CH₃) | Cleavage of a methyl group from the acetone moiety |

| [M - 43]⁺ | Loss of an acetyl radical (•COCH₃) | Alpha cleavage next to the acetone carbonyl |

| [M - 57]⁺ | Loss of an isopropyl radical | Cleavage involving the acetone group |

| 121 | [HOC₆H₄CO]⁺ (Salicyloyl cation) | Cleavage of the amide C-N bond |

| 93 | [HOC₆H₄]⁺ (Phenol cation) | Loss of CO from the salicyloyl cation |

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound and its metal complexes, these methods provide crucial information about their thermal stability, decomposition patterns, and the nature of coordinated solvent molecules. researchgate.net

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com The resulting TGA curve plots mass loss against temperature, revealing the thermal stability and composition of the compound.

For metal complexes of this compound, the TGA thermogram typically shows a multi-step decomposition pattern. nih.gov

Dehydration: An initial weight loss at lower temperatures (typically < 150 °C) corresponds to the removal of lattice or coordinated water molecules.

Ligand Decomposition: At higher temperatures, subsequent weight loss steps are attributed to the thermal degradation and fragmentation of the organic this compound ligand.

Residue Formation: The process concludes at high temperatures (often > 600 °C) with the formation of a stable metal oxide as the final residue. The experimental weight of this residue can be compared with the calculated value to confirm the stoichiometry of the original complex.

The onset temperature of decomposition is a key indicator of the thermal stability of the complex. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. hitachi-hightech.com The DTA curve shows peaks corresponding to thermal events.

Endothermic Peaks: These peaks point downwards and represent processes that absorb heat, such as melting, dehydration, and some decomposition steps. vbcop.orgslideshare.net

Exothermic Peaks: These peaks point upwards and indicate heat-releasing processes, such as crystallization, oxidation, or certain decomposition stages. vbcop.orgslideshare.net

When run concurrently with TGA, DTA provides complementary information. For example, a sharp endothermic peak without any corresponding weight loss in the TGA curve would indicate a melting point, whereas a peak associated with weight loss signifies a decomposition event. abo.fi

The data obtained from TGA experiments can be used to determine the kinetic parameters of the thermal decomposition process, such as the activation energy (Ea), enthalpy (ΔH), and Gibbs free energy (ΔG). cetjournal.it Methods like the Coats-Redfern integral method are commonly employed for this purpose. cetjournal.itresearchgate.net

These parameters provide quantitative insight into the stability of the compound and the mechanism of its degradation. A higher activation energy implies a more stable compound that requires more energy to initiate decomposition. By analyzing the kinetic parameters for each decomposition step, a detailed understanding of the thermal degradation pathway can be established. researchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Research has shown that the this compound ligand (H₂L) itself crystallizes in the monoclinic system with the space group P2(1)/c. researchgate.net The unit cell parameters for the free ligand have been reported as a = 1.1619(3) nm, b = 1.3598(3) nm, c = 0.79216(19) nm, and β = 109.307(4)°. researchgate.net

Upon complexation with metal ions, the resulting crystal structures provide critical insights into the ligand's coordination behavior. For instance, a mononuclear Ni(II) complex with this compound was found to crystallize in the triclinic system with the space group P-1. researchgate.net The detailed crystallographic data for this complex are presented in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (nm) | 0.45570(14) |

| b (nm) | 1.0947(3) |

| c (nm) | 1.2048(4) |

| β (°) | 98.302(5) |

Furthermore, X-ray diffraction studies on other transition metal complexes of acetone p-amino acetophenone salicyloyl hydrazone have revealed different crystal lattices. A Co(II) chloride complex, [Co(apash)Cl], was found to possess a tetragonal crystal lattice. nih.govproquest.com In contrast, a Cu(II) sulfate complex, [Cu(Hapash)(H₂O)SO₄], exhibited an orthorhombic crystal lattice. nih.govproquest.com These findings underscore the influence of the metal ion and the counter-ion on the resulting crystal packing and geometry of the complexes. The precise determination of these crystal structures is fundamental to understanding their chemical and physical properties.

In Depth Elucidation of Coordination Chemistry and Structural Features of Acetone Salicyloylhydrazone Complexes

Identification of Ligand Binding Modes and Donor Atom Preferences

Acetone (B3395972) salicyloylhydrazone (ash) typically acts as a versatile chelating agent, exhibiting different binding modes depending on the reaction conditions and the nature of the metal ion. The ligand possesses three potential donor sites: the phenolic oxygen, the carbonyl oxygen, and the imine or azomethine nitrogen.

Research indicates that acetone salicyloylhydrazone can behave as a neutral bidentate ligand. researchgate.netias.ac.in In this mode, it coordinates to the metal center through the carbonyl oxygen and the azomethine nitrogen atom. ias.ac.in This is evidenced by spectroscopic data, where a significant negative shift in the C=O stretching frequency and changes in the C=N stretching frequency indicate the involvement of these groups in coordination. researchgate.net

Alternatively, the ligand can be deprotonated and act as a monoanionic ligand. In many documented complexes, particularly with transition metals like Ni(II), Cu(II), and Zn(II), the ligand demonstrates tridentate coordination. researchgate.net In this O, N, O coordination mode, the metal ion is bound to the phenolic oxygen, the carbonyl oxygen, and the imino nitrogen. researchgate.net The deprotonation of the phenolic hydroxyl group and subsequent coordination of the oxygen atom is a common feature. Some studies on analogous hydrazone ligands also report coordination through a deprotonated enolate group. proquest.comnih.gov

The preference for specific donor atoms can be influenced by the metal ion. For instance, in certain Ni(II) complexes, coordination occurs through two imino nitrogens and two carbonyl oxygens from two separate ligand molecules. tandfonline.com This results in an O2N4 donor set around the metal center. researchgate.net

Geometrical Configurations Around Central Metal Ions

The geometry of this compound complexes is primarily dictated by the coordination number of the central metal ion and the nature of the ligands involved. The most commonly observed configurations are octahedral, with instances of square planar and tetrahedral arrangements also being reported.

Octahedral geometry is a prevalent structural motif for this compound complexes, particularly with transition metal ions like Ni(II), Co(II), Cu(II), and Zn(II). researchgate.net In a typical octahedral arrangement, the central metal ion is coordinated to six donor atoms. This is often achieved by the coordination of two tridentate this compound ligands or a combination of bidentate ligands and solvent molecules.

For example, several mononuclear Ni(II) complexes have been synthesized where the nickel ion is coordinated to two imino nitrogens and two carbonyl oxygens from two this compound ligands, with the remaining two coordination sites being occupied by solvent molecules such as pyridine (B92270) or water. researchgate.nettandfonline.com Similarly, Zn(II) has been found to form octahedral complexes where it is coordinated by two ligand molecules and two water molecules. researchgate.net Electronic spectra and magnetic moment data for various bis- and tris-complexes of Co(II), Ni(II), and Cu(II) also suggest an octahedral environment. researchgate.net

| Complex | Central Metal Ion | Coordination Number | Donor Atoms from Ligand(s) | Other Coordinated Species |

|---|---|---|---|---|

| Ni(C10H12O2N2)2(C5H5N)22 | Ni(II) | 6 | 2 Imino Nitrogens, 2 Carbonyl Oxygens | 2 Pyridine Molecules |

| Ni(C10H12O2N2)2(H2O)22 | Ni(II) | 6 | 2 Imino Nitrogens, 2 Carbonyl Oxygens | 2 Water Molecules |

| Zn(C10H12O2N2)2(H2O)22 | Zn(II) | 6 | 2 Imino Nitrogens, 2 Carbonyl Oxygens | 2 Water Molecules |

| Cu(C10H11O2N2)2 | Cu(II) | 6 | 4 Oxygens, 2 Nitrogens (from 4 and 2 ligands respectively) | None |

While octahedral geometry is common, four-coordinate geometries like square planar and tetrahedral are also observed for this compound and related hydrazone complexes. The choice between these geometries is influenced by factors such as the electronic configuration of the metal ion and steric effects from the ligands. youtube.com

For instance, studies on analogous hydrazone complexes of Co(II), Ni(II), and Cu(II) chlorides suggest a square planar geometry. proquest.comnih.gov Square planar geometry is particularly favored for d⁸ metal ions like Ni(II) in a low-spin configuration. youtube.com

Tetrahedral geometry is also a possibility, especially for mono-complexes of the type [M(AAH)Cl2], where M can be Co(II), Cu(II), or Zn(II). researchgate.net Tetrahedral arrangements are often favored when the ligands are bulky, as the 109.5° bond angles in a tetrahedron minimize steric hindrance compared to the 90° angles in a square planar complex. youtube.com

Idealized geometries are often not perfectly realized in the solid state, and many this compound complexes exhibit distorted geometries. researchgate.net Single-crystal X-ray diffraction studies have revealed that the octahedral coordination around metal ions like Ni(II), Cu(II), and Zn(II) is typically slightly distorted. researchgate.net

The origin of these distortions can be attributed to several factors. The constraints of the chelate rings formed by the ligand can lead to deviations from ideal bond angles. The flexible backbone of the deprotonated monoanionic ligand contributes to these distortions. researchgate.net Additionally, for metal ions like Cu(II) with a d⁹ electronic configuration, the Jahn-Teller effect is a common cause of distortion in octahedral complexes. Non-covalent interactions, such as intermolecular hydrogen bonds involving coordinated or non-coordinated anions and solvent molecules, can also influence the crystal packing and lead to slight distortions in the coordination sphere. researchgate.net

Nuclearity of Complexes: Mononuclear vs. Polynuclear Architectures

The vast majority of reported complexes involving this compound are mononuclear. researchgate.nettandfonline.com In these structures, a single central metal ion is coordinated by one or more ligand molecules. For example, X-ray studies have confirmed the presence of mononuclear complexes where a Ni(II) ion is coordinated to two this compound ligands and two solvent molecules. researchgate.nettandfonline.com The chelation by the ligand typically results in stable, discrete molecular units.

While polynuclear architectures, where ligands bridge two or more metal centers, are known in coordination chemistry, they appear to be less common for this compound itself. The formation of mononuclear complexes is favored by the tridentate chelation of the ligand, which effectively encapsulates a single metal ion. researchgate.net

Role of Solvent Molecules in Coordination Environment

Solvent molecules frequently play a crucial role in the coordination environment of this compound complexes. They can act as ligands, directly bonding to the central metal ion to satisfy its coordination requirements. researchgate.nettandfonline.com This is particularly common in the formation of octahedral complexes from ligands that are bidentate or when the stoichiometry does not provide six donor atoms from the primary ligand.

In several Ni(II) and Zn(II) complexes, water or pyridine molecules have been found to occupy axial positions in the octahedral coordination sphere. researchgate.nettandfonline.com For instance, in the complex Ni(C10H12O2N2)2(H2O)22, two water molecules are directly coordinated to the Ni(II) ion. researchgate.nettandfonline.com Similarly, in Ni(C10H12O2N2)2(C5H5N)22, two pyridine molecules complete the coordination. researchgate.nettandfonline.com

| Complex Formula | Central Metal Ion | Coordinated Solvent | Role of Solvent |

|---|---|---|---|

| Ni(C10H12O2N2)2(H2O)22 | Ni(II) | Water (H2O) | Completes the octahedral coordination sphere |

| Ni(C10H12O2N2)2(C5H5N)22 | Ni(II) | Pyridine (C5H5N) | Completes the octahedral coordination sphere |

| Zn(C10H12O2N2)2(H2O)22 | Zn(II) | Water (H2O) | Completes the octahedral coordination sphere |

Intermolecular Interactions and Supramolecular Assembly in Solid State

The arrangement of individual complex units in the crystal lattice is governed by a variety of intermolecular interactions. These forces, though weaker than the covalent or coordinative bonds within the complex, collectively stabilize the three-dimensional structure. The interplay between different types of non-covalent interactions leads to the formation of intricate and stable supramolecular architectures.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the crystal packing of this compound complexes, often involving the ligand's hydroxyl and amide groups, as well as coordinated solvent molecules or counter-ions. These interactions can be either intramolecular, stabilizing the conformation of a single complex unit, or intermolecular, linking multiple units into extended networks.

In a mononuclear nickel(II) complex, Ni(C₁₀H₁₂N₂O₂)₂(H₂O)₂₂, intramolecular hydrogen bonds are crucial for stability. researchgate.net Specifically, bonds such as N2–H2···O3 (2.563(3) Å), O3–H3···N3 (3.352(3) Å), and O1–H1D···N3 (3.397(4) Å) are observed. researchgate.net More significantly, the individual complex units are connected through a triple-hydrogen-bonding nitrate (B79036) ion, which creates an extensive network structure. researchgate.net In contrast, a related nickel(II) complex containing pyridine, Ni(C₁₀H₁₂N₂O₂)₂(C₅H₅N)₂₂, relies on intramolecular hydrogen bonds (N2–H2···O2, 2.575(5) Å) for stability, and the mononuclear units remain unassisted by intermolecular hydrogen-bonded networks. researchgate.net

Similarly, in a cobalt(II) complex, [Co(C₁₀H₁₁N₂O₂)₂(C₅H₅N)₂], both intramolecular and intermolecular hydrogen bonds are present. nih.gov Intramolecular O—H···N and C—H···N bonds contribute to the stability of the complex, while intermolecular C—H···N and C—H···O interactions link the discrete complex molecules within the crystal lattice. nih.gov A zinc(II) analogue, [Zn(C₁₀H₁₁N₂O₂)₂(C₅H₅N)₂], also features a stabilizing intramolecular O—H···N hydrogen bond where the hydroxyl group acts as the donor.

These hydrogen bonding interactions are summarized in the table below.

| Complex | Interaction Type | Donor-Acceptor | Distance (Å) | Role in Structure |

| Ni(C₁₀H₁₂N₂O₂)₂(H₂O)₂₂ | Intramolecular H-bond | N-H···O | 2.563(3) | Stabilizes individual complex unit |

| Intermolecular H-bond | via NO₃⁻ | - | Links units into a network | |

| Ni(C₁₀H₁₂N₂O₂)₂(C₅H₅N)₂₂ | Intramolecular H-bond | N-H···O | 2.575(5) | Stabilizes individual complex unit |

| [Co(C₁₀H₁₁N₂O₂)₂(C₅H₅N)₂] | Intermolecular H-bond | C-H···N, C-H···O | - | Connects adjacent complex molecules in the crystal |

| [Zn(C₁₀H₁₁N₂O₂)₂(C₅H₅N)₂] | Intramolecular H-bond | O-H···N | 2.535(2) | Stabilizes individual complex unit |

π-Stacking and Other Non-Covalent Interactions

While the potential for such interactions exists, the crystal structures of this compound complexes are often dominated by robust hydrogen-bonding networks. However, weaker interactions, including π–π stacking, C–H···π interactions, and van der Waals forces, collectively play a role in the precise arrangement of molecules in the solid state. The geometry of π-stacking can vary, including face-to-face or parallel-displaced arrangements, and their energetic contribution can be comparable to that of strong hydrogen bonds. mdpi.com The cooperation between hydrogen bonds and π-stacking is a common feature in stabilizing supramolecular networks. nih.gov

In the context of this compound complexes, these weaker non-covalent forces help to optimize the packing density and minimize the crystal lattice energy by filling the voids between the larger structural units defined by stronger hydrogen bonds.

Computational and Theoretical Investigations of Acetone Salicyloylhydrazone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties of hydrazone derivatives. dergipark.org.trmdpi.com DFT calculations determine the electronic ground state of a molecule, providing access to a wealth of information about its geometry, stability, and reactivity. youtube.com For Acetone (B3395972) salicyloylhydrazone, DFT studies would elucidate the distribution of electron density and the nature of its molecular orbitals, which are fundamental to its chemical behavior.

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the minimum energy arrangement of atoms, corresponding to the most stable molecular geometry. mdpi.comyoutube.com For a flexible molecule like Acetone salicyloylhydrazone, this process is often combined with a conformational analysis to identify various stable isomers (conformers) and their relative energies. mdpi.commdpi.com

DFT calculations predict that hydrazones can exist in several isomeric forms due to rotation around single bonds and the configuration of the C=N double bond. mdpi.com Studies on similar hydrazone derivatives show that the syn and anti conformations relative to the C=N bond are critical, with their relative stability often influenced by intramolecular hydrogen bonding and steric effects. mdpi.com For this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is expected to be a key stabilizing feature.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. eurjchem.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are highly effective for determining the energies of these orbitals. mdpi.comyoutube.com For hydrazone derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the salicyl ring and the hydrazone linkage, while the LUMO is often distributed over the carbonyl and imine groups. mdpi.com

Computational methods can reliably predict spectroscopic properties, aiding in the interpretation of experimental data.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. nih.govmdpi.com The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For compounds like this compound, the spectra are typically characterized by intense π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths. mdpi.comresearchgate.net The solvent environment can also be modeled, often using a Polarizable Continuum Model (PCM), to predict solvatochromic shifts. nih.gov

IR Spectra: DFT calculations are also used to predict vibrational spectra (Infrared and Raman). dtic.milmdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. umass.edunih.gov These theoretical frequencies are often scaled by an empirical factor to better match experimental results. The predicted IR spectrum allows for the assignment of experimental absorption bands to specific molecular vibrations, such as the C=O stretch, N-H bend, and C=N stretch, which are characteristic of the this compound structure. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. thaiscience.info This technique is invaluable for understanding conformational flexibility, solvent effects, and the stability of molecular complexes. researchgate.netroyalsocietypublishing.org

For this compound, an MD simulation could reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvation Structure: The arrangement and dynamics of solvent molecules (e.g., water, ethanol) around the solute.

Hydrogen Bonding: The lifetime and strength of intra- and intermolecular hydrogen bonds. tandfonline.com

Complex Stability: When complexed with a metal ion or interacting with a larger biological molecule, MD can assess the stability of the interactions over time, often quantified by metrics like the Root Mean Square Deviation (RMSD). wu.ac.th

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com These models are represented by mathematical equations that can predict the properties of new or untested compounds based on calculated molecular descriptors. researchgate.netnih.gov Descriptors can be derived from the molecular structure and can be constitutional, topological, geometric, or quantum-chemical in nature.

Although no specific QSPR models for the non-biological properties of this compound have been reported, the methodology could be applied to a series of related hydrazones to predict properties such as:

Boiling point

Solubility

Partition coefficient (logP)

Refractive index

Developing a QSPR model involves selecting a dataset of compounds with known property values, calculating relevant molecular descriptors, building a statistical model (e.g., using multiple linear regression or machine learning), and validating the model's predictive power. researchgate.net

Ligand Field Theory and Crystal Field Theory Applications for Metal Complexes

This compound is an effective chelating agent, capable of binding to metal ions through its oxygen and nitrogen donor atoms. The electronic structure and properties of the resulting transition metal complexes are described by Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT). wikipedia.orglibretexts.orgijrpr.com

Crystal Field Theory (CFT): CFT models the interaction between the metal ion and the ligands as purely electrostatic. libretexts.orglibretexts.org The ligands are treated as point charges that create an electric field, which removes the degeneracy (equal energy) of the metal's d-orbitals. uomustansiriyah.edu.iq For an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy separation between these levels is called the crystal field splitting energy (Δo). The magnitude of Δo determines the color and magnetic properties of the complex. libretexts.org

Ligand Field Theory (LFT): LFT is a more advanced model that incorporates principles of Molecular Orbital (MO) theory to describe the metal-ligand bond, accounting for its covalent character. wikipedia.orgbritannica.com In LFT, the metal's d-orbitals and the ligand's frontier orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals. The d-orbital splitting is described in terms of the energy difference between the non-bonding or weakly bonding t₂g orbitals and the anti-bonding eg* orbitals. libretexts.org LFT provides a more complete picture of the electronic structure, rationalizing the spectrochemical series (the ability of ligands to cause d-orbital splitting) and the nature of π-bonding interactions between the metal and the hydrazone ligand.

Table of Mentioned Compounds

Non Biological Applications and Material Science Potential of Acetone Salicyloylhydrazone Complexes

Catalytic Activity in Chemical Transformations

The structural versatility of acetone (B3395972) salicyloylhydrazone complexes, which allows for the fine-tuning of the electronic and steric environment around the metal center, makes them promising candidates for catalytic applications. Research has primarily focused on their utility in homogeneous catalysis, with emergent interest in their potential as heterogeneous catalysts.

Homogeneous Catalysis Applications

Complexes of acetone salicyloylhydrazone have demonstrated notable efficacy as homogeneous catalysts in various organic transformations. Particularly, copper(II) and nickel(II) complexes have been investigated for their catalytic prowess.

One significant application is in the oxidative coupling of phenols. For instance, Ni(II) and Cu(II) complexes of this compound have been shown to be active catalysts for the oxidative coupling of 2,6-dimethylphenol. This reaction is crucial for the synthesis of polyphenylene ether (PPE), a high-performance thermoplastic. The catalytic activity is influenced by the coordination environment of the metal center, suggesting that the ligand structure plays a key role in the catalytic efficiency.

Furthermore, related aroylhydrazone Cu(II) complexes have been proven to be efficient catalysts for the peroxidative oxidation of cyclohexane. nih.gov This reaction is a vital industrial process for the production of cyclohexanol (B46403) and cyclohexanone, which are precursors to nylon. Dicopper(II) complexes, in particular, have shown high activity, achieving significant yields and turnover numbers in the absence of acid co-catalysts. nih.gov

Table 1: Homogeneous Catalytic Applications of this compound and Related Complexes

| Catalyst | Reaction | Substrate | Product(s) | Key Findings |

|---|---|---|---|---|

| Ni(II) and Cu(II) this compound Complexes | Oxidative Coupling | 2,6-dimethylphenol | Polyphenylene Ether (PPE) | Catalytically active with high conversion and selectivity. |

| Dicopper(II) Aroylhydrazone Complex | Peroxidative Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | High activity and turnover number without an acid co-catalyst. nih.gov |

Heterogeneous Catalysis Development

The development of heterogeneous catalysts from this compound complexes is an area with considerable potential, though currently less explored. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification.

The immobilization of this compound metal complexes onto solid supports such as polymers, silica, or graphene oxide could lead to the creation of robust and reusable heterogeneous catalysts. While specific examples for this compound are not extensively documented in current literature, the principles of immobilizing similar Schiff base complexes are well-established. Such supported catalysts could find applications in a wide range of chemical transformations, combining the high activity and selectivity of their homogeneous counterparts with the practical benefits of heterogeneous systems. Further research in this domain is warranted to fully realize the potential of these complexes in heterogeneous catalysis.

Development of Chemical Sensors and Probes

The ability of this compound to form complexes with specific metal ions, often accompanied by a discernible change in optical properties, makes it a valuable component in the design of chemical sensors. These sensors can be utilized for the selective detection of various analytes, including metal ions and small organic molecules.

A notable example is a fluorescent copper(II) complex that functions as a dual sensor for the selective and sensitive detection of both acetone and cadmium(II) ions. The complex exhibits remarkable acetone selectivity through a fluorescence quenching ("turn-off") mechanism. Conversely, it displays high selectivity and sensitivity for Cd²⁺ in aqueous solutions via a fluorescence enhancement ("turn-on") mechanism. This dual functionality highlights the versatility of this compound complexes in sensor design.

Furthermore, related salicylaldehyde (B1680747) hydrazone Schiff bases have been developed as ratiometric fluorescent chemosensors for zinc(II) ions in aqueous ethanol (B145695) solutions. nih.gov These sensors show a distinct response to Zn²⁺ over other metal ions, demonstrating the high selectivity that can be achieved through careful ligand design. The development of such sensors is crucial for environmental monitoring and biological imaging.

Table 2: this compound Complexes in Chemical Sensing

| Sensor System | Analyte(s) | Sensing Mechanism | Key Features |

|---|---|---|---|

| Fluorescent Cu(II) this compound Complex | Acetone, Cd²⁺ | Fluorescence Quenching (Acetone), Fluorescence Enhancement (Cd²⁺) | Dual-functional, high selectivity and sensitivity. |

| Salicylaldehyde Hydrazone Schiff Base | Zn²⁺ | Ratiometric Fluorescence | High selectivity in aqueous ethanol. nih.gov |

Investigation in Optoelectronic and Semiconducting Materials

Metal complexes of Schiff bases, including those of this compound, are being investigated for their potential in optoelectronic and semiconducting materials. The electronic properties of these materials can be tuned by changing the metal ion or by modifying the ligand structure.

Research on a closely related copper(II) complex of salicylaldehyde salicyloyl hydrazone has revealed its semiconducting nature. The optical band gap energy for this complex was determined to be 2.66 eV from absorption spectroscopy. This value falls within the range of semiconductor materials, suggesting its potential for use in electronic devices. The study of the structural and electronic properties of such complexes is crucial for the development of new materials for applications in fields such as solar cells, light-emitting diodes (LEDs), and transistors. The ability to synthesize and process these materials at a relatively low cost further enhances their appeal for technological applications.

Applications in Analytical Reagent Chemistry

This compound and its derivatives have found utility as analytical reagents for the determination of metal ions. Their ability to form colored complexes with specific metals allows for their use in spectrophotometric analysis.

A method has been developed for the extraction-photometric determination of acetone acylhydrazones. This method is based on the formation of a colored complex with copper(II) ions in an ammonia (B1221849) solution. The complex, which has a Cu:reagent ratio of 1:2, can be extracted with chloroform, and the absorbance of the extract is measured at 553 nm. bohrium.com This technique provides a linear range for the determination of acetone acylhydrazone concentrations from 80.0 to 590.0 mg/L with a low relative error. bohrium.com Such methods are valuable for the quantitative analysis of these compounds in various samples. The high stability of the reagent in a specific pH range further underscores its reliability as an analytical tool. bohrium.com

Future Research Directions and Emerging Perspectives for Acetone Salicyloylhydrazone Research

Exploration of Novel Synthetic Methodologies and Derivatization Strategies

The conventional synthesis of hydrazones often involves the condensation of a hydrazine (B178648) derivative with a ketone or aldehyde under reflux, sometimes with an acid catalyst. While effective, these methods can be time-consuming and energy-intensive. Future research is increasingly focused on developing more efficient and environmentally benign synthetic routes.

Novel Synthetic Methodologies: Green chemistry principles are at the forefront of new synthetic explorations. Methodologies such as microwave-assisted synthesis and ultrasound irradiation are proving to be powerful alternatives to conventional heating. nih.govlew.ronih.gov These techniques offer significant advantages, including drastically reduced reaction times, higher yields, and often solvent-free conditions, which minimizes environmental impact. nih.govyoutube.com For instance, a variety of N-acylhydrazones have been synthesized under microwave irradiation in 2.5–10 minutes with high yields, a significant improvement over traditional methods. nih.gov Similarly, ultrasound-assisted synthesis has been shown to produce hydrazone derivatives in minutes with yields ranging from good to excellent. lew.roresearchgate.net

| Methodology | Typical Reaction Time | Typical Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 1 - 48 hours | 55 - 88 | Well-established, simple setup | lew.ronih.gov |

| Microwave-Assisted | 2.5 - 10 minutes | ~98 | Rapid, high yield, energy efficient, often solvent-free | nih.gov |

| Ultrasound-Assisted | 6 - 30 minutes | 60 - 95 | Fast, high yield, improved purity, milder conditions | lew.ronih.govresearchgate.net |

Derivatization Strategies: The functional versatility of the acetone (B3395972) salicyloylhydrazone scaffold allows for extensive derivatization to tune its chemical and physical properties. Future strategies will likely focus on modifying both the salicyl and the acetone-derived portions of the molecule. Introducing various substituents on the phenolic ring can modulate its electronic properties, solubility, and coordination behavior. Furthermore, replacing the acetone moiety with other ketones or aldehydes can create a library of related hydrazones with tailored steric and electronic features, expanding their utility in creating functional materials and catalysts. nih.gov

Advanced Characterization of Complex Supramolecular Architectures

The ability of acetone salicyloylhydrazone to form intricate supramolecular structures through non-covalent interactions is a key area for future exploration. The presence of hydrogen bond donors (N-H and O-H) and acceptors (C=O), along with the aromatic ring capable of π–π stacking, makes it an excellent building block for self-assembly. nih.govresearchgate.net

Future research will necessitate the use of advanced characterization techniques to understand these complex architectures in both solid and solution states. Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional structure of these assemblies in the solid state, providing precise information on bond lengths, angles, and intermolecular interactions. nih.govanton-paar.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR, will be crucial for characterizing supramolecular structures and dynamics in solution.

The study of acylhydrazone-based supramolecular gels represents a promising frontier. rsc.org These "smart" materials can respond to external stimuli like light or the introduction of specific ions. nih.govrsc.org Advanced techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) will be vital for visualizing the nanoscale morphology of these gel networks, while rheology will be used to characterize their mechanical properties. Understanding the relationship between molecular structure and the resulting supramolecular architecture is critical for designing materials with specific functions, such as controlled release systems or sensors. rsc.org

Computational Design and Prediction of Novel Functional Materials

Computational chemistry is poised to play a transformative role in accelerating the discovery and design of new functional materials based on this compound. Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of hydrazone derivatives. nih.govresearchgate.net

Predictive Modeling: DFT calculations can accurately predict key parameters that govern molecular behavior, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and electronic properties. By computationally screening libraries of virtual derivatives, researchers can identify candidates with desired electronic characteristics for applications in electronics or photocatalysis before undertaking laborious synthesis. scispace.comresearchgate.net

| Calculated Parameter | Significance | Application in Material Design | Reference |

|---|---|---|---|

| HOMO/LUMO Energies | Determine electron-donating/accepting ability and electronic gap | Design of semiconductors, dyes, and photocatalysts | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying reactive sites | Predicting sites for coordination and intermolecular interactions | nih.gov |

| Bond Dissociation Enthalpy (BDE) | Measures the strength of a chemical bond | In silico design of antioxidants by predicting H-atom donating ability | scispace.com |

| Vibrational Frequencies | Predicts infrared and Raman spectra | Aids in the structural characterization of newly synthesized compounds | researchgate.net |

In Silico Design: Beyond prediction, computational methods enable the in silico design of entirely new functional materials. By modeling the self-assembly processes driven by non-covalent interactions, it is possible to predict the formation of complex supramolecular structures. This approach can guide the synthesis of hydrazone-based Covalent Organic Frameworks (COFs) with tailored pore sizes and functionalities for applications in gas storage or catalysis. rsc.org Furthermore, computational tools can be used to design hydrazone-based molecular switches and machines, whose properties can be modulated by external stimuli. nih.gov

Untapped Catalytic Applications in Organic Synthesis and Environmental Chemistry

While the coordination chemistry of hydrazones is well-explored, their direct application in catalysis, particularly for this compound and its derivatives, remains an area with significant untapped potential.

Organic Synthesis: The hydrazone moiety is an excellent platform for developing novel catalysts. Hydrazone-based ligands can coordinate with various transition metals to create catalysts for a range of organic transformations. An emerging area of interest is photocatalysis, where hydrazone-containing structures, such as COFs, can act as heterogeneous photocatalysts. rsc.org These materials have shown promise in visible-light-induced reactions, including the synthesis of benzothiazoles and the aerobic oxidation of amines. rsc.orgnih.gov Future work could explore their use in other important reactions like C-C cross-coupling or asymmetric synthesis. researchgate.net The tunability of the hydrazone ligand allows for fine control over the catalyst's steric and electronic environment, which is key to achieving high activity and selectivity.

Environmental Chemistry: The development of catalysts for environmental remediation is a critical research goal. Hydrazone derivatives have potential applications in this field. For instance, hydrazone-based COFs have been successfully used for the efficient and selective recovery of precious metals like palladium from wastewater, which can then be reused, promoting a circular economy. The strong chelating ability of the salicyloylhydrazone scaffold makes it a candidate for developing sensors and adsorbents for heavy metal pollutants. Future research could focus on designing catalysts for the degradation of persistent organic pollutants in water, leveraging the potential of hydrazone complexes in advanced oxidation processes.

Q & A

Q. What are the standard synthetic protocols for preparing acetone salicyloylhydrazone metal complexes?

this compound metal complexes are typically synthesized by reacting the ligand with metal salts under controlled conditions. For example, zinc(II) complexes are prepared by mixing Zn(CH₃COO)₂·2H₂O with acetone-N-salicyloylhydrazone in a pyridine/DMF solvent system, followed by crystallization over several days . Cobalt(II) complexes involve refluxing the ligand with CoCl₂·6H₂O in ethanol, followed by filtration and drying . Key considerations include solvent selection, stoichiometric ratios, and reaction time to achieve desired coordination geometries.

Q. Which spectroscopic and analytical techniques are commonly used to characterize this compound derivatives?

- FTIR : Identifies enolization via carbonyl stretching vibrations (e.g., shifts from 1690–1656 cm⁻¹ to 1740–1667 cm⁻¹ due to hydrogen bonding) .

- UV-Vis : Detects metal-ligand charge transfer bands, such as absorption at 408 nm for d–d transitions in Cu²⁺ complexes .

- X-ray crystallography : Resolves coordination geometry (e.g., octahedral Zn(II) complexes with pyridine axial ligands) .

- Job plot analysis : Confirms ligand-metal stoichiometry (e.g., 1:2 ratio for Cu²⁺ binding) .

Q. How is this compound utilized as a sensor for transition metal ions?

The ligand acts as a fluorescence sensor by forming stable complexes with ions like Cu²⁺, Ni²⁺, and Fe²⁺. Binding induces fluorescence quenching at 507 nm and enhances absorbance at 408 nm, attributed to metal-to-ligand charge transfer. The stoichiometry is validated via Job plots and crystallography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding stoichiometries between this compound and metal ions?

Contradictions in stoichiometry (e.g., 1:2 vs. other ratios) may arise from pH, solvent polarity, or competing ligands. To address this:

- Perform Job plot analysis under consistent experimental conditions .

- Compare crystallographic data with spectroscopic results to confirm coordination modes .

- Use titration experiments (e.g., UV-Vis or fluorescence) to monitor binding stepwise .

Q. What strategies improve the catalytic efficiency of this compound-metal complexes in organic reactions?

- Optimize metal loading : For example, 1 mol% Cu²⁺-complex catalyzes A3 coupling reactions with high yield under ambient conditions .

- Modify ligand structure : Introduce electron-withdrawing groups (e.g., bromo substituents) to enhance metal affinity and catalytic activity .

- Control reaction conditions : Use aprotic solvents to stabilize intermediates and reduce side reactions .

Q. How can crystallographic data clarify enolization and deprotonation in this compound complexes?

Bond lengths in X-ray structures provide critical evidence. For example:

- C–O bond lengths ~1.273 Å indicate enolic forms .

- Intramolecular O–H⋯N hydrogen bonding (2.58–2.65 Å) suggests deprotonation and stabilization of the enolate . Compare these metrics with non-enolized analogs to validate structural changes .

Q. What factors influence fluorescence quenching efficiency in this compound-based sensors?

- Metal ion selectivity : Cu²⁺ and Fe²⁺ exhibit stronger quenching due to paramagnetic effects .

- Ligand rigidity : Planar structures enhance π-π stacking, improving sensor sensitivity .

- Solvent effects : Polar solvents may stabilize excited states, reducing quenching efficiency .

Methodological Design Questions

Q. How to design a spectrophotometric method for quantifying metal ions using this compound derivatives?

- Calibration curves : Measure absorbance at metal-specific wavelengths (e.g., 408 nm for Cu²⁺) across known concentrations .

- Interference studies : Test selectivity in the presence of competing ions (e.g., Zn²⁺, Co²⁺) .

- Validation : Compare results with atomic absorption spectroscopy (AAS) or ICP-MS for accuracy .

Q. What experimental controls are critical when synthesizing this compound complexes?

- pH monitoring : Ensure deprotonation of hydrazone groups for proper metal coordination .

- Oxygen exclusion : Use inert atmospheres to prevent oxidation of labile metal ions (e.g., Fe²⁺) .

- Crystallization conditions : Control solvent evaporation rates to obtain single crystals for XRD .

Data Interpretation and Contradictions

Q. How to address conflicting reports on the catalytic activity of this compound-metal complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products